N-{[5-({2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-[[5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H30FN7O6S/c1-48-28-15-5-22(6-16-28)30-19-31(23-7-17-29(49-2)18-8-23)42(40-30)33(44)21-50-35-39-38-32(41(35)26-13-9-25(36)10-14-26)20-37-34(45)24-3-11-27(12-4-24)43(46)47/h3-18,31H,19-21H2,1-2H3,(H,37,45) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFHLQPYLCWLMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=C(C=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H30FN7O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
695.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[5-({2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure
The compound features several functional groups including:
- Pyrazole and triazole rings , which are known for various biological activities.
- Nitrobenzamide moiety, contributing to its potential as an anti-cancer agent.
- Methoxyphenyl groups , enhancing lipophilicity and possibly influencing receptor interactions.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole and triazole exhibit significant anticancer properties. For instance:
- A related compound demonstrated potent inhibitory effects on cancer cell lines with an IC50 value of 0.08 µM against MCF-7 breast cancer cells .
- The compound's mechanism involves the inhibition of key signaling pathways associated with tumor growth and proliferation.
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity:
- It showed promising results against both Gram-positive and Gram-negative bacteria, with significant inhibition observed in Staphylococcus aureus and Escherichia coli at concentrations as low as 1 mM .
Anti-inflammatory Effects
The compound's anti-inflammatory potential was assessed using the Human Red Blood Cell (HRBC) membrane stabilization method. Results indicated that it could effectively stabilize membranes at various concentrations (100 μg to 1000 μg), suggesting a mechanism that may involve the modulation of inflammatory mediators .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as a reversible inhibitor of various enzymes involved in metabolic pathways critical for cancer and inflammation.
- Receptor Binding : Docking studies suggest strong binding affinities to cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways .
- Cell Cycle Arrest : Research indicates that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives similar to this compound:
Scientific Research Applications
Biological Activities
-
Antitumor Activity
- Preliminary studies indicate that the compound may exhibit antitumor properties. Research has shown that derivatives of similar structures can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. Further investigation is needed to determine the specific mechanisms involved.
-
Antimicrobial Properties
- The compound's structural components suggest potential antimicrobial activity. Compounds with similar configurations have been reported to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. However, more detailed studies are required to evaluate its efficacy compared to existing antibiotics.
-
Anti-inflammatory Effects
- In silico studies have indicated that the compound may act as an inhibitor of key enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX). This suggests potential applications in treating inflammatory diseases.
Case Study 1: Antitumor Mechanism
A study investigating structurally related compounds demonstrated that they could inhibit tumor growth in vitro by targeting specific signaling pathways involved in cell proliferation. The findings suggest that N-{[5-({2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide may share similar mechanisms.
Case Study 2: Anti-inflammatory Activity
In a molecular docking study aimed at evaluating the anti-inflammatory potential of related compounds, it was found that certain derivatives exhibited strong binding affinity to 5-lipoxygenase. This highlights the need for further exploration into the anti-inflammatory properties of this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique features are best contextualized against related derivatives (Table 1).
Table 1: Structural and Functional Comparison with Analogous Compounds
*Activity inferred from structural analogs.
Key Comparative Insights:
Substituent Effects on Bioactivity: The 4-fluorophenyl group in the target compound and derivatives enhances membrane permeability compared to non-fluorinated analogs (e.g., ) .
Electronic and Tautomeric Behavior :
- Unlike ’s sulfanylidene (thione tautomer), the target compound’s sulfanyl bridge is fixed, avoiding tautomeric variability that could complicate binding .
- The nitro group in the target compound’s benzamide side chain increases electrophilicity compared to ’s trimethoxybenzamide, possibly enhancing covalent interactions with nucleophilic residues .
Synthetic Routes :
- The target compound likely follows a synthesis pathway analogous to ’s S-alkylated triazoles, involving:
- Condensation of hydrazinecarbothioamides with α-halogenated ketones .
- IR spectral confirmation of C=S (1247–1255 cm⁻¹) and absence of C=O (1663–1682 cm⁻¹) to validate triazole formation .
Research Findings and Implications
- Structural Validation : Crystallographic refinement tools like SHELXL () are critical for confirming the target compound’s geometry, particularly the dihedral angles between triazole and pyrazolyl groups .
- Activity Prediction : The combination of fluorophenyl (lipophilic), methoxyphenyl (electron-rich), and nitrobenzamide (electron-poor) groups suggests dual hydrophobic and polar interactions, a feature shared with protease inhibitors .
Q & A
Q. Variables to test :
- Catalysts : Use base catalysts (e.g., KCO) or phase-transfer agents (e.g., TBAB) to enhance nucleophilic substitution efficiency .
- Solvent polarity : Compare yields in polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (THF). Higher polarity may stabilize transition states .
- Temperature : Perform kinetic studies between 50–100°C to balance reactivity vs. side reactions (e.g., oxidation).
Data-driven optimization : Apply Design of Experiments (DoE) to identify critical parameters and interactions .
Basic: What analytical techniques confirm the compound’s structural integrity?
- X-ray crystallography : Use SHELXL for refinement (R-factor < 0.05) to resolve bond lengths/angles and validate stereochemistry .
- Spectroscopy : -NMR to confirm methoxy (δ 3.8–4.0 ppm) and nitro groups (δ 8.2–8.5 ppm); IR for C=O (1700–1750 cm) and S–H (2550–2600 cm) stretches .
- Mass spectrometry : HRMS (ESI+) to verify molecular ion peaks and isotopic patterns .
Advanced: How to resolve contradictions in crystallographic data?
- Disordered atoms : Apply SHELXL’s PART instruction and anisotropic displacement parameters (ADPs) to model dynamic disorder .
- Twinned crystals : Use HKLF 5 format in SHELXL to handle twinning ratios and refine against merged data .
- Validation tools : Check PLATON’s ADDSYM for missed symmetry and CCDC’s Mercury for steric clashes .
Basic: What bioactivity profiles are observed in analogous compounds?
- Antimicrobial activity : Pyrazole-triazole hybrids show MIC values <10 µg/mL against S. aureus and E. coli .
- Antitumor potential : Nitrobenzamide derivatives inhibit topoisomerase II (IC ~2 µM) via intercalation .
- Enzyme inhibition : Fluorophenyl groups enhance selectivity for kinase targets (e.g., Pfmrk in P. falciparum) .
Advanced: How to model ligand-receptor interactions computationally?
- Docking studies : Use AutoDock Vina with flexible side chains to predict binding poses in ATP-binding pockets .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds (e.g., nitro group with Arg residues) .
- AI integration : Train neural networks on COMSOL-generated datasets to predict binding affinities and optimize scaffold modifications .
Basic: How to assess purity and stability under storage conditions?
- HPLC : Employ Chromolith RP-18 columns (95:5 MeOH/HO + 0.1% TFA) to quantify impurities (<0.5% area) .
- Stability studies : Accelerate degradation under 40°C/75% RH; monitor via UV-Vis (λ=280 nm) for nitro group decomposition .
Advanced: Strategies to enhance solubility and bioavailability?
- Prodrug design : Introduce phosphate esters at the pyrazole NH group for pH-dependent release .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) to improve aqueous dispersion .
- Co-crystallization : Screen with succinic acid or PEG 4000 to modify crystal packing and dissolution rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
